3-[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile
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Overview
Description
S4-(2-CYANOETHYL)-4-THIOTHYMIDINE is a synthetic nucleoside analog that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of a cyanoethyl group and a thiothymidine moiety, which confer distinct chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S4-(2-CYANOETHYL)-4-THIOTHYMIDINE typically involves the introduction of a cyanoethyl group to a thiothymidine precursor. One common method includes the cyanoethylation of thiothymidine using acrylonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the cyanoethyl group .
Industrial Production Methods
Industrial production of S4-(2-CYANOETHYL)-4-THIOTHYMIDINE may involve large-scale cyanoethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
S4-(2-CYANOETHYL)-4-THIOTHYMIDINE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S4-(2-CYANOETHYL)-4-THIOTHYMIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in DNA and RNA research.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mechanism of Action
The mechanism of action of S4-(2-CYANOETHYL)-4-THIOTHYMIDINE involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The cyanoethyl group may enhance the compound’s ability to cross cellular membranes, while the thiothymidine moiety can form stable complexes with enzymes involved in DNA and RNA synthesis, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanoindole-2-deoxyribonucleoside
- 2-Cyanoethylphosphoramidite derivatives
Uniqueness
S4-(2-CYANOETHYL)-4-THIOTHYMIDINE is unique due to its combined cyanoethyl and thiothymidine functionalities, which provide distinct chemical reactivity and biological activity compared to other nucleoside analogs .
This comprehensive overview highlights the significance of S4-(2-CYANOETHYL)-4-THIOTHYMIDINE in various scientific domains, emphasizing its potential for future research and applications
Properties
Molecular Formula |
C13H17N3O4S |
---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile |
InChI |
InChI=1S/C13H17N3O4S/c1-8-6-16(11-5-9(18)10(7-17)20-11)13(19)15-12(8)21-4-2-3-14/h6,9-11,17-18H,2,4-5,7H2,1H3 |
InChI Key |
NNFUOOPYEYBTCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N=C1SCCC#N)C2CC(C(O2)CO)O |
Origin of Product |
United States |
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